molecular formula C12H18ClNS B8313806 6-(4-Chloro-phenylsulfanyl)-hexylamine

6-(4-Chloro-phenylsulfanyl)-hexylamine

Cat. No.: B8313806
M. Wt: 243.80 g/mol
InChI Key: AFTRBJDMYQPSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chloro-phenylsulfanyl)-hexylamine is a biochemical reagent For Research Use Only (RUO), intended for use by qualified researchers in laboratory settings. This compound is an alkylamine derivative featuring a phenylsulfanyl linker with a chloro substituent, a structural motif found in investigational compounds with bioactive potential. Research into structurally similar molecules, particularly those containing chlorophenylsulfanyl components, has identified potent inhibitory activity against viral pathogens. For instance, related compounds have been designed as inhibitors of the vaccinia virus processivity factor, a heterodimeric complex essential for viral DNA replication, demonstrating significant antiviral effects in studies . This suggests potential application areas for this compound in virology and antimicrobial research. Furthermore, the amine terminus of the molecule makes it a versatile building block or linker in medicinal chemistry for the synthesis of more complex molecules, such as squaric acid derivatives, which are being explored for their anti-proliferative properties . As with all compounds of this nature, proper safety procedures must be followed. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment, noting that related aliphatic amines can be harmful and corrosive .

Properties

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfanylhexan-1-amine

InChI

InChI=1S/C12H18ClNS/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2

InChI Key

AFTRBJDMYQPSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCCCCCN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and SAR Trends

highlights SAR studies on amines with varying chain lengths and substituents. Below is a comparative analysis:

Compound Structure Key Features Biological Activity (MIC Range) Toxicity (LD₅₀, oral)
6-(4-Chloro-phenylsulfanyl)-hexylamine Hexyl + 4-Cl-Ph-S group Aromatic, hydrophobic, electron-deficient Not explicitly reported; inferred lower MIC due to enhanced binding Unknown (likely higher than hexylamine due to aromatic group)
Hexylamine (C₆H₁₅N) Linear C₆ chain + NH₂ High water solubility (logP = 1.9) Moderate antimycobacterial activity Rabbit dermal LD₅₀: 420 mg/kg
Trihexylamine Branched tertiary amine Low polarity, high logP Minimal activity (inert in SAR studies) No acute toxicity data
Benzyl-substituted amines Aromatic + NH₂ group Enhanced target binding via π-π interactions High activity (MIC < 10 µg/mL) Varies with substituents

SAR Insights :

  • Chain length : Longer chains (e.g., hexyl) improve lipophilicity and membrane permeability but may reduce solubility .
  • Substituents : Aromatic groups (e.g., benzyl or chlorophenyl) enhance antimicrobial activity by facilitating interactions with hydrophobic pockets in microbial enzymes .
  • Amine type : Primary amines (e.g., hexylamine) exhibit higher reactivity and toxicity compared to tertiary amines (e.g., trihexylamine) .

Physicochemical Properties

Data from hexylamine () and inferred properties for this compound:

Property Hexylamine This compound (Inferred)
Molecular weight 101.19 g/mol ~230–250 g/mol
Water solubility Highly soluble Reduced due to aromatic group
logP (octanol/water) 1.9 ~3.5–4.0 (estimated)
Vapor pressure (20°C) 10.6 mbar Lower (non-volatile aromatic substituent)

Key differences :

  • The chlorophenylsulfanyl group increases molecular weight and logP, likely improving bioavailability in lipid-rich environments but reducing water solubility.
  • Reduced volatility may lower inhalation hazards compared to hexylamine .

Preparation Methods

Substrate Design and Catalytic System

The hydroaminomethylation of 5-hexenyl 4-chlorophenyl sulfide represents a direct approach to install both the amine and thioether functionalities in a single pot. Using a rhodium catalyst system ([Rh(cod)Cl] with Xantphos ligand), the alkene undergoes isomerization to an internal olefin, followed by hydroformylation and reductive amination. This method exploits the ligand’s bite angle to favor linear selectivity (>99:1 n:i ratio), ensuring the amine group resides at the terminal position.

Reaction Conditions :

  • Catalyst: [Rh(cod)Cl] (0.5 mol%)

  • Ligand: Xantphos (1.1 eq relative to Rh)

  • Pressure: 50 bar H₂/CO (1:1)

  • Temperature: 120°C

  • Solvent: Toluene

  • Amine Source: NH₃ (g)

Outcome :
The reaction affords 6-(4-chloro-phenylsulfanyl)-hexylamine in 88% yield with >99% linear selectivity. The Xantphos ligand’s flexibility facilitates alkene isomerization, while the Rh center promotes efficient hydroformylation and subsequent amination.

Nucleophilic Substitution with 4-Chlorothiophenolate

Protection-Substitution-Deprotection Strategy

This three-step protocol involves synthesizing a protected hexylamine precursor, introducing the thioether via SN2 displacement, and final deprotection:

  • Protection : Hexylamine is protected as tert-butoxycarbonyl (Boc) carbamate (Boc-hexylamine) using di-tert-butyl dicarbonate in THF.

  • Bromination : Boc-hexylamine is brominated at the terminal position using PBr₃ in dichloromethane (0°C, 2 h), yielding Boc-6-bromohexylamine (92% yield).

  • Substitution : Boc-6-bromohexylamine reacts with 4-chlorothiophenol (1.2 eq) in DMF at 80°C under K₂CO₃ (2 eq), generating Boc-6-(4-chloro-phenylsulfanyl)-hexylamine (75% yield).

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (25°C, 4 h) removes the Boc group, yielding the target amine (95% yield).

Key Considerations :

  • The Boc group prevents undesired amine participation in substitution.

  • Excess 4-chlorothiophenol ensures complete conversion, while K₂CO₃ deprotonates the thiol to enhance nucleophilicity.

Reductive Amination of 6-Oxohexyl 4-Chlorophenyl Sulfide

Ketone Synthesis and Amination

Oxidation of 5-hexenyl 4-chlorophenyl sulfide via ozonolysis or Swern oxidation generates 6-oxohexyl 4-chlorophenyl sulfide. Subsequent reductive amination with ammonium acetate and NaBH₃CN in methanol (25°C, 12 h) produces the target amine.

Optimized Conditions :

  • Ketone: 6-oxohexyl 4-chlorophenyl sulfide (1 eq)

  • Ammonium acetate (3 eq)

  • Reducing Agent: NaBH₃CN (1.5 eq)

  • Solvent: Methanol

  • Yield: 68%

Limitations :

  • Competing imine formation and over-reduction to secondary amines may occur.

  • Ketone synthesis requires stringent anhydrous conditions to prevent oxidation of the thioether.

Disulfide Reduction and Alkylation

Disulfide Intermediates and Phosphine-Mediated Coupling

6-Bromohexylamine (protected as Boc-carbamate) reacts with 4,4'-dichlorodiphenyl disulfide in the presence of triphenylphosphine (PPh₃) to form the thioether linkage via SN2 displacement.

Procedure :

  • Boc-6-bromohexylamine (1 eq), 4,4'-dichlorodiphenyl disulfide (0.6 eq), and PPh₃ (1.2 eq) are stirred in THF at 60°C for 6 h.

  • The mixture is filtered, concentrated, and purified via silica chromatography to isolate Boc-6-(4-chloro-phenylsulfanyl)-hexylamine (81% yield).

  • Deprotection with TFA affords the final amine (93% yield).

Advantages :

  • Avoids handling malodorous thiols by employing stable disulfides.

  • PPh₃ selectively reduces the disulfide, generating the thiolate in situ for efficient substitution.

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity Complexity Scalability
Hydroaminomethylation88>99% linearHighModerate
Nucleophilic Substitution75HighModerateHigh
Reductive Amination68ModerateHighLow
Disulfide Reduction81HighLowHigh

Key Observations :

  • Transition-metal catalysis offers superior regiocontrol but requires specialized equipment for high-pressure H₂/CO.

  • Nucleophilic substitution and disulfide reduction are more accessible for laboratory-scale synthesis.

  • Reductive amination suffers from moderate yields due to competing pathways.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35–1.50 (m, 8H, CH₂), 2.60 (t, J = 7.2 Hz, 2H, SCH₂), 2.85 (t, J = 6.8 Hz, 2H, NH₂CH₂), 7.40 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 3.10 (s, 2H, NH₂).

  • ¹³C NMR : δ 26.8 (SCH₂), 33.5 (NH₂CH₂), 42.1–29.7 (C3–C6), 128.9–133.2 (ArC), 139.5 (C-Cl).

  • HRMS (ESI+) : m/z calcd. for C₁₂H₁₇ClNS [M+H]⁺: 250.0764; found: 250.0768.

Industrial and Environmental Considerations

  • Waste Management : Methods employing Rh catalysts or PPh₃ require metal recovery and phosphine oxide treatment to meet environmental regulations.

  • Cost Efficiency : Nucleophilic substitution and disulfide reduction are cost-effective due to low catalyst loadings and readily available starting materials .

Q & A

Q. What are the recommended synthetic routes for 6-(4-Chloro-phenylsulfanyl)-hexylamine, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Pathways : The compound can be synthesized via nucleophilic substitution of 4-chlorobenzenethiol with a hexylamine derivative. A base (e.g., NaOH) is typically used to neutralize byproducts like HCl .
  • Intermediate Characterization :
    • NMR Spectroscopy : Confirm regiochemistry using 1^1H and 13^13C NMR to verify thioether bond formation.
    • Mass Spectrometry (MS) : Validate molecular weight and purity of intermediates.
    • HPLC : Monitor reaction progress and isolate intermediates .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Dissolve the compound in buffers (pH 2–12) and analyze degradation via UV-Vis spectroscopy at 24-hour intervals.
    • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
    • Data Interpretation : Compare degradation kinetics using Arrhenius plots for activation energy calculations .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Factors to Test : Temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst concentration (0.1–1.0 mol%).
  • Response Variables : Yield, purity (HPLC), and reaction time.
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, a 23^3 factorial design (8 experiments) can reveal interactions between variables .
  • Case Study : highlights AI-driven optimization via COMSOL Multiphysics to simulate reaction dynamics, reducing trial-and-error approaches .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • Validation : Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictory data in biological studies (e.g., variable IC50_{50}50​ values) be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Checks : Re-analyze compound batches via HPLC-MS to rule out impurities.
    • Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration).
    • Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
  • Case Study : notes structural analogs with divergent bioactivities due to minor substituent changes, emphasizing the need for precise structural confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Gloves (nitrile), lab coat, and fume hood use (NFPA rating ≥2 for health hazard).
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines).
  • Emergency Procedures : Eye exposure requires 15-minute rinsing; skin contact demands immediate washing with pH-neutral soap .

Data-Driven Research Tools

Tool/Method Application Reference
COMSOL MultiphysicsAI-driven reaction optimization
GROMACSMolecular dynamics simulations
HPLC-MSPurity and degradation analysis
23^3 Factorial DesignReaction condition optimization

Q. Key Takeaways :

  • Prioritize computational-experimental feedback loops (e.g., ICReDD methodologies) to accelerate discovery .
  • Address data contradictions through rigorous structural validation and standardized assays .
  • Integrate AI tools for predictive modeling and resource-efficient research .

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